Structural and Synthetic Profiling of 2-(Boc-amino)-2-cyclopropylethanol: A Chiral Building Block in Modern Drug Discovery
Structural and Synthetic Profiling of 2-(Boc-amino)-2-cyclopropylethanol: A Chiral Building Block in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the exploration of novel chemical space relies heavily on conformationally restricted, shape-diverse building blocks. 2-(Boc-amino)-2-cyclopropylethanol —systematically known as tert-butyl (1-cyclopropyl-2-hydroxyethyl)carbamate—is a highly versatile 1,2-amino alcohol derivative[1].
By integrating a cyclopropyl ring adjacent to a chiral center and a primary alcohol, this molecule provides a rigidified scaffold that reduces entropic penalties upon target binding while simultaneously enhancing metabolic stability. This whitepaper provides an in-depth mechanistic analysis of its chemical structure, details a self-validating synthetic protocol, and explores its integration into advanced drug discovery workflows, particularly in the synthesis of Casein Kinase 1 (CK1) inhibitors[2].
Structural & Physicochemical Rationale
The utility of 2-(Boc-amino)-2-cyclopropylethanol stems from the deliberate combination of three structural motifs:
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The Cyclopropyl Ring: Imposes a strict ~114° bond angle, severely restricting the rotation of the adjacent Cα−Cβ bonds. In fragment-based drug discovery (FBDD), this "sp3-rich" character allows molecules to access unique, three-dimensional shape-space that flat, aromatic fragments cannot reach[3].
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The 1,2-Amino Alcohol Core: Provides orthogonal handles for functionalization. The primary alcohol can be oxidized to an aldehyde for reductive amination or converted into a leaving group (e.g., mesylate) for nucleophilic displacement.
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The Boc (tert-Butyloxycarbonyl) Group: Serves as a robust, lipophilic protecting group for the amine. It is completely stable to catalytic hydrogenation and strongly basic nucleophiles, requiring acidic conditions (e.g., TFA or HCl) for deprotection.
Quantitative Physicochemical Profile
The following table summarizes the key quantitative parameters of the molecule, essential for calculating reaction stoichiometries and predicting pharmacokinetic behavior[1][4].
| Property | Value | Implication for Drug Design / Synthesis |
| CAS Number | 1279821-50-9 | Unique identifier for the racemic or undefined stereoisomer. |
| Molecular Formula | C 10 H 19 NO 3 | Determines mass balance in synthetic workflows. |
| Molecular Weight | 201.26 g/mol | Low MW makes it an ideal fragment or intermediate. |
| H-Bond Donors | 2 (-OH, -NH) | Capable of forming critical interactions in kinase hinge regions. |
| H-Bond Acceptors | 3 (Carbonyl O, Ether O, Hydroxyl O) | Enhances aqueous solubility relative to pure hydrocarbons. |
| Rotatable Bonds | 4 | Low flexibility (due to cyclopropyl) minimizes entropic binding penalty. |
Mechanistic Synthesis & Experimental Protocols
The synthesis of 2-(Boc-amino)-2-cyclopropylethanol typically proceeds via a two-step sequence starting from cyclopropylglycine.
Synthetic workflow for 2-(Boc-amino)-2-cyclopropylethanol from cyclopropylglycine.
Step 1: Reduction of Cyclopropylglycine
Causality & Rationale: Carboxylic acids are highly resistant to mild reducing agents (like NaBH 4 ) due to the resonance stability of the carboxylate anion formed in situ. Therefore, Lithium Aluminum Hydride (LiAlH 4 ), a powerful nucleophilic hydride source, is required. The lithium ion coordinates the carbonyl oxygen, activating it for hydride attack to yield the intermediate 2-amino-2-cyclopropylethanol[3].
Protocol 1: Synthesis of 2-Amino-2-cyclopropylethanol
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Preparation: Suspend L-cyclopropylglycine (1.0 eq, 10 mmol) in anhydrous THF (0.5 M) under an inert argon atmosphere.
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Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of LiAlH 4 (2.0 eq, 1 M in THF) dropwise over 30 minutes to control the exothermic evolution of hydrogen gas.
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Reaction: Remove the ice bath and heat the mixture to reflux for 4 hours. Validation: Monitor via TLC (Ninhydrin stain) until the starting material is consumed.
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Fieser Workup (Critical Step): Cool to 0 °C. For every x grams of LiAlH 4 used, sequentially and cautiously add x mL of H 2 O, x mL of 15% aqueous NaOH, and 3x mL of H 2 O.
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Isolation: Stir vigorously until the aluminum salts precipitate as a granular white solid. Filter through a pad of Celite, wash the cake with hot THF, and concentrate the filtrate in vacuo to yield the crude amino alcohol.
Step 2: Boc Protection
Causality & Rationale: To utilize the primary alcohol in subsequent cross-coupling or oxidation steps without interference from the amine, the nitrogen must be masked. Di-tert-butyl dicarbonate (Boc 2 O) is highly chemoselective for amines over alcohols in the presence of a non-nucleophilic base like Triethylamine (TEA). TEA scavenges the generated protons, ensuring the amine remains in its nucleophilic free-base state.
Expert Observation: In certain patent literature detailing this exact synthesis for Casein Kinase inhibitors, the starting material is erroneously listed by the product's name[2]. However, stoichiometric analysis (6.5 g = 64.3 mmol) confirms the substrate is the free amine (MW ~101.15 g/mol ). Furthermore, scaling the solvent from the patent's reported 10 mL to 100 mL is highly recommended to prevent the formation of an un-stirrable slurry and to safely dissipate the heat of acylation.
Quantitative Stoichiometry Table for Step 2
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles (mmol) |
| 2-Amino-2-cyclopropylethanol | 101.15 | 1.0 | 6.50 g | 64.3 |
| Di-tert-butyl dicarbonate (Boc 2 O) | 218.25 | 1.1 | 16.41 mL | 70.7 |
| Triethylamine (TEA) | 101.19 | 1.2 | 10.75 mL | 77.0 |
| Dichloromethane (DCM) | N/A | Solvent | 100.0 mL | N/A |
Protocol 2: Synthesis of 2-(Boc-amino)-2-cyclopropylethanol
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Initialization: Dissolve 2-amino-2-cyclopropylethanol (6.5 g, 64.3 mmol) in 100 mL of anhydrous DCM.
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Base Addition: Add TEA (10.75 mL, 77.0 mmol) to the stirred solution at room temperature.
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Acylation: Add Boc 2 O (16.41 mL, 70.7 mmol) dropwise. The reaction will mildly effervesce as CO 2 is released.
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Incubation: Stir the resulting solution at room temperature for 16 hours[2]. Validation: TLC (KMnO 4 stain) should show complete conversion of the highly polar amine to a higher-R f product.
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Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted TEA and amine), saturated NaHCO 3 , and brine.
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Purification: Dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to afford the pure tert-butyl (1-cyclopropyl-2-hydroxyethyl)carbamate.
Application in Drug Discovery: Casein Kinase 1 (CK1) Inhibitors
2-(Boc-amino)-2-cyclopropylethanol is a critical intermediate in the synthesis of substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives, which act as potent inhibitors of Casein Kinase 1 delta/epsilon (CK1 δ/ϵ )[2]. CK1 isoforms are central regulators of the Wnt/ β -catenin signaling pathway and the circadian rhythm.
By incorporating the cyclopropylglycinol motif, medicinal chemists can fine-tune the steric bulk projecting into the kinase hinge region, optimizing both binding affinity and kinase selectivity.
Integration of the building block into Casein Kinase 1 inhibitor synthesis.
In this workflow, the primary alcohol of the building block is typically converted into a good leaving group (such as a mesylate or tosylate). This allows a complex heterocyclic core (like a pyrazolopyrazine) to undergo an S N 2 reaction, covalently linking the rigid cyclopropyl scaffold to the pharmacophore. Subsequent removal of the Boc group using Trifluoroacetic acid (TFA) reveals the primary amine, which can form critical hydrogen bonds with the aspartate residues in the kinase active site.
Analytical Characterization & Validation
To ensure the integrity of the synthesized building block before downstream coupling, the following self-validating analytical checks must be performed:
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1 H NMR (400 MHz, CDCl 3 ): Look for the massive singlet at ~1.45 ppm integrating to 9 protons (the tert-butyl group of the Boc moiety). The cyclopropyl protons will appear as a complex set of multiplets highly upfield, typically between 0.2 ppm and 0.8 ppm.
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LC-MS (ESI+): The exact mass is 201.13 Da. In positive ion mode, the molecular ion [M+H]+ is often weak due to the facile fragmentation of the Boc group. Look for the characteristic loss of the tert-butyl group ( [M+H−56]+ ) or the entire Boc group ( [M+H−100]+ ).
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Chiral HPLC: If synthesizing a specific enantiomer (e.g., starting from L-cyclopropylglycine), chiral chromatography must be employed to confirm that no racemization occurred at the C2 position during the hydride reduction.
References
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SUBSTITUTED 4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRAZINE DERIVATIVES AS CASEIN KINASE 1 D/E INHIBITORS European Patent Office / Googleapis.com URL:[Link]
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Design, Synthesis and Evaluation of a Shape-Diverse Fragment Library White Rose eTheses Online (University of Leeds) URL:[Link]
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C10H19NO3 - Explore - PubChemLite PubChem / NIH URL:[Link]
Sources
- 1. PubChemLite - C10H19NO3 - Explore [pubchemlite.lcsb.uni.lu]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate | C10H19NO3 | CID 12993139 - PubChem [pubchem.ncbi.nlm.nih.gov]
